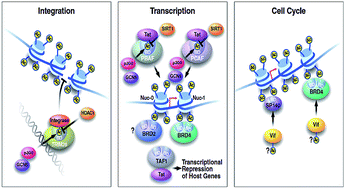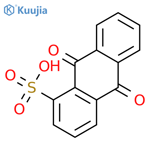Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs
RSC Advances Pub Date: 2020-12-24 DOI: 10.1039/D0RA07971E
Abstract
Alteration in the pattern of epigenetic marking leads to cancer, neurological disorders, inflammatory problems etc. These changes are due to aberration in histone modification enzymes that function as readers, writers and erasers. Bromodomains (BDs) and BET proteins that recognize acetylation of chromatin regulate gene expression. To block the function of any of these BrDs and/or BET protein can be a controlling agent in disorders such as cancer. BrDs and BET proteins are now emerging as targets for new therapeutic development. Traditional drugs like enzyme inhibitors and protein–protein inhibitors have many limitations. Recently Proteolysis-Targeting Chimeras (PROTACs) have become an advanced tool in therapeutic intervention as they remove disease causing proteins. This review provides an overview of the development and mechanisms of PROTACs for BRD and BET protein regulation in cancer and advanced possibilities of genetic technologies in therapeutics.


Recommended Literature
- [1] Microwave absorption performance of methylimidazolium ionic liquids: towards novel ultra-wideband metamaterial absorbers
- [2] Correlation of magnetic resonance (EPR, ssNMR) parameters and crystal-microstrain in marbles as a tool to probe their provenance†
- [3] Deposition of germanium by laser-induced photolysis of organogermanes in the liquid phase
- [4] Measurements of44Ca:43Ca and 42Ca:43Ca Isotope Ratios in Urine Using High Resolution Inductively Coupled Plasma Mass Spectrometry
- [5] Effects of external electric field on the sensing property of volatile organic compounds over Janus MoSSe monolayer: a first-principles investigation†
- [6] Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization†
- [7] Coffee and mustard mixtures in New York State
- [8] High efficiency (∼100 lm W−1) hybrid WOLEDs by simply introducing ultrathin non-doped phosphorescent emitters in a blue exciplex host†
- [9] The first 3D and trinuclear cyano-bridged FeIII–FeIII(CN)6 complexes: structure and magnetic characterizations†
- [10] Action of an extract from the seeds of Fraxinus excelsior L. on metabolic disorders in hypertensive and obese animal models










